molecular formula C19H20N4O B3290619 3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one CAS No. 86589-81-3

3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one

Cat. No.: B3290619
CAS No.: 86589-81-3
M. Wt: 320.4 g/mol
InChI Key: AKFHYOXNTYCUKT-UHFFFAOYSA-N
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Description

3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one ( 86589-81-3) is a chemical compound with a molecular formula of C19H20N4O and a molecular weight of 320.39 g/mol . It is a heterocyclic building block of interest in medicinal chemistry and drug discovery research. The structure combines a benzylpiperidine moiety, a common feature in ligands for neurological targets, with a benzo[d][1,2,3]triazin-4(3H)-one group . The 1-benzylpiperidine scaffold is a versatile structure in scientific research and is found in compounds studied for their interaction with various neurological targets . Furthermore, similar N-(1-benzylpiperidin-4-yl)quinazolin-4-amine derivatives have been designed and synthesized as potential acetylcholine esterase (AChE) inhibitors, demonstrating the research relevance of this structural class in the context of neurodegenerative diseases . This compound is intended for use as a standard or building block in the synthesis of more complex molecules for pharmaceutical and biological research. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(1-benzylpiperidin-4-yl)-1,2,3-benzotriazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c24-19-17-8-4-5-9-18(17)20-21-23(19)16-10-12-22(13-11-16)14-15-6-2-1-3-7-15/h1-9,16H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFHYOXNTYCUKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=CC=CC=C3N=N2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one typically involves the cyclization of 4-benzotriazol-2-yl-piperidin in the presence of phosphorus oxychloride (POCl3). The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dichloromethane, under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the triazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

  • Neuropharmacology
    • The compound has been studied for its potential effects on the central nervous system (CNS). Its structural similarity to piperidine derivatives suggests possible interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Research indicates that compounds with similar structures can exhibit antipsychotic and antidepressant properties.
  • Anticancer Activity
    • Preliminary studies have suggested that 3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one may possess cytotoxic effects against various cancer cell lines. The mechanism of action is hypothesized to involve the induction of apoptosis in malignant cells, although further in vivo studies are required to validate these findings.
  • Antimicrobial Properties
    • There is emerging evidence that this compound exhibits antimicrobial activity against certain bacterial strains. This property could be linked to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis pathway often focuses on optimizing yield and purity while minimizing by-products.

StepReaction TypeConditionsYield
1HydrogenationMethanol, Pd/C catalyst54.1%
2CyclizationAcetic acid, heatVariable

Case Study 2: Anticancer Activity

A recent investigation focused on the anticancer properties of triazine derivatives showed promising results against breast cancer cell lines. The study indicated that compounds similar to this compound could inhibit cell proliferation and induce apoptosis.

Mechanism of Action

The mechanism of action of 3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets. It is known to bind to proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Benzoimidazo-triazinone Derivatives

A structurally related compound, 3-(4-bromo-2-chlorophenyl)-1-(pyridin-4-yl)benzo[4,5]imidazo[1,2-d][1,2,4]triazin-4(3H)-one, replaces the benzotriazinone core with a benzimidazo-triazinone system. This modification introduces additional π–π stacking interactions, as observed in its crystal structure, which may influence solubility and solid-state stability .

Piperidine/Piperazine-Linked Analogs
  • This simpler analog may exhibit altered pharmacokinetic profiles compared to the benzyl-substituted parent compound .
  • 3-(4-Oxo-4-(4-phenylpiperazin-1-yl)butyl)benzo[d][1,2,3]triazin-4(3H)-one (CAS: 440331-39-5, C₂₁H₂₃N₅O₂, MW: 377.44): Features a flexible butyl linker, which may increase conformational flexibility and interaction with hydrophobic binding pockets .

Substituent Variations and Bioactivity

  • Nematicidal Activity :
    Derivatives like 3-(2-(piperazin-1-yl)ethyl)benzo[d][1,2,3]triazin-4(3H)-one demonstrated in vivo nematicidal activity at 20 mg/L, highlighting the importance of the piperazine linker and modified substituents in bioactivity .

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Key Structural Features Notable Properties/Activity References
3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one C₁₉H₂₀N₄O 320.39 Benzylpiperidine, rigid triazinone core High lipophilicity
3-(Piperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one C₁₄H₁₆N₄O 256.31 Unsubstituted piperidine Reduced steric hindrance
3-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzo[d][1,2,3]triazin-4-one C₂₀H₂₁N₅O₃ 379.41 Methoxyphenyl-piperazine, carbonyl linker Enhanced hydrogen bonding
3-(4-Oxo-4-(4-phenylpiperazin-1-yl)butyl)benzo[d][1,2,3]triazin-4-one C₂₁H₂₃N₅O₂ 377.44 Butyl linker, phenylpiperazine Conformational flexibility
3-(2-(Piperazin-1-yl)ethyl)benzo[d][1,2,3]triazin-4(3H)-one derivatives Varies ~350-400 Piperazine linker, modified substituents Nematicidal activity at 20 mg/L

Key Research Findings

  • Structural Influence on Bioactivity : Piperazine-linked derivatives exhibit enhanced biological activity compared to piperidine analogs, likely due to improved hydrogen-bonding and conformational adaptability .
  • Synthetic Accessibility: The benzotriazinone core can be synthesized via heterocyclization of TosMIC derivatives, though yields may vary depending on substituents .

Biological Activity

3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one is a synthetic compound that has garnered attention due to its unique structural characteristics and potential biological activities. Its molecular formula is C19H20N4O, and it is classified under the category of triazine derivatives. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzylpiperidine moiety linked to a benzo[d][1,2,3]triazin-4(3H)-one core. This structure is significant as it may influence the compound's interaction with biological targets.

PropertyValue
Molecular FormulaC19H20N4O
Molecular Weight320.39 g/mol
CAS Number86589-81-3
SolubilitySoluble in DMSO

Pharmacological Effects

Research indicates that this compound exhibits various biological activities, particularly in the realms of neuropharmacology and oncology.

  • Neuropharmacological Activity :
    • Preliminary studies suggest that this compound may act as a selective antagonist for certain neurotransmitter receptors, which could have implications for treating neurological disorders such as depression and anxiety.
  • Anticancer Properties :
    • In vitro studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Receptor Interaction : It may bind to specific receptors in the central nervous system (CNS), altering neurotransmitter release.
  • Cell Cycle Modulation : The compound has been shown to interfere with key regulatory proteins involved in cell cycle progression.

Study 1: Neuropharmacological Assessment

A study conducted on animal models assessed the effects of this compound on anxiety-like behaviors. The results indicated a significant reduction in anxiety levels compared to control groups.

Study 2: Anticancer Efficacy

In vitro assays were performed using human cancer cell lines (e.g., HeLa and MCF-7). The compound demonstrated a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 20 µM. Flow cytometry analysis confirmed increased apoptosis in treated cells.

Q & A

Q. What are the standard synthetic routes for preparing 3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one?

The compound can be synthesized via Pd/Cu-catalyzed coupling of terminal alkynes with iodophenols. For example, 3-(prop-2-yn-1-yl)benzo[d][1,2,3]triazin-4(3H)-one derivatives are coupled with 2-iodophenols under catalytic conditions to yield triazinone derivatives in good to excellent yields (60–90%) . Alternative methods include alkylation of benzotriazinone precursors using thionyl chloride and THF, followed by purification via sodium carbonate washing and recrystallization .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

  • 1H/13C-NMR : Confirms proton and carbon environments, especially for distinguishing benzylpiperidine substituents and triazinone core .
  • HPLC : Assesses purity (>95% at 254 nm) .
  • Elemental analysis : Validates C, H, and N content (e.g., ±0.3% deviation from theoretical values) .
  • Melting point determination : Verifies consistency with literature data (e.g., 187–190°C for related triazinones) .

Advanced Research Questions

Q. How can side reactions during alkylation of the triazinone core be minimized?

When using dibromoalkanes for N-alkylation, excess reagent (up to 5 equivalents) promotes mono-alkylation over di-alkylation. For example, optimizing stoichiometry reduces formation of N3,N3'-(alkane-diyl)bis(triazinone) byproducts. Solvent choice (e.g., THF) and controlled reaction times further suppress side products .

Q. What advanced NMR strategies resolve ambiguities in structural assignments?

2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) are critical. For example, HMBC correlations between methylene protons (δ 3.8–4.2 ppm) and the triazinone carbonyl (δ 160–165 ppm) confirm alkyl chain attachment sites, distinguishing regioisomers .

Q. How should researchers address discrepancies in synthetic yields across similar derivatives?

Yield variations (e.g., 8% vs. 78% in benzoylpiperidine derivatives) often arise from steric hindrance or electronic effects. Computational modeling (DFT) of transition states can predict reactivity trends. For instance, electron-withdrawing groups on the benzoyl moiety may stabilize intermediates, improving yields .

Q. What methodologies are used to evaluate biological activity, such as enzyme inhibition?

  • In vitro assays : Measure IC50 values against target enzymes (e.g., leukotriene A4 hydrolase) using fluorogenic substrates .
  • Docking studies : Predict binding modes of the benzylpiperidine moiety to enzyme active sites (e.g., α-glucosidase) .
  • SAR analysis : Compare inhibitory activity of derivatives with varied substituents (e.g., halogen vs. methoxy groups) .

Q. How can catalytic mechanisms in Pd/Cu-mediated coupling be investigated?

Mechanistic studies involve:

  • Isotopic labeling : Track alkyne incorporation using deuterated reagents.
  • Kinetic profiling : Monitor reaction progress via GC-MS to identify rate-limiting steps .
  • Catalyst screening : Compare Pd(OAc)2/CuI with alternative catalysts (e.g., PdCl2) to optimize turnover .

Data Contradiction Analysis

Q. How to reconcile conflicting melting point data for triazinone derivatives?

Discrepancies may arise from polymorphic forms or impurities. For example, a reported mp of 96–98°C vs. 187–190°C for similar compounds can be resolved via:

  • DSC (Differential Scanning Calorimetry) : Identifies polymorph transitions.
  • PXRD (Powder X-ray Diffraction) : Confirms crystalline phase consistency .

Q. Why do NMR spectra of triazinones sometimes show unexpected splitting patterns?

Dynamic effects (e.g., hindered rotation of the benzylpiperidine group) cause splitting. Variable-temperature NMR (e.g., 25°C vs. 60°C) can coalesce split signals, confirming rotational barriers .

Methodological Tables

Q. Table 1. Key Synthetic Conditions for Triazinone Derivatives

Reaction TypeCatalyst/ReagentsYield RangeKey Reference
Pd/Cu CouplingPd(OAc)₂, CuI60–90%
AlkylationThionyl chloride70–85%
RecrystallizationTHF/chloroformPurity >95%

Q. Table 2. Troubleshooting Common Synthesis Issues

IssueSolutionReference
Low yield in alkylationUse excess dibromoalkane (5 eq.)
Impure HPLC peaksRecrystallize from THF/hexane
Ambiguous NMR assignmentsPerform HMBC/NOESY experiments

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.